3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-propoxyphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-17-26-19-9-6-18(7-10-19)8-11-21(25)24-15-13-23(14-16-24)20-5-3-4-12-22-20/h3-12H,2,13-17H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBALBMWDOTCJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propoxyphenyl Intermediate: This involves the reaction of 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxyphenyl bromide.
Synthesis of the Piperazine Derivative: The next step involves the reaction of 4-propoxyphenyl bromide with piperazine in the presence of a solvent like ethanol to yield 1-(4-propoxyphenyl)piperazine.
Formation of the Final Compound: The final step involves the reaction of 1-(4-propoxyphenyl)piperazine with 2-pyridinecarboxaldehyde and an appropriate base to form the desired 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: These compounds share the pyridinyl moiety and are known for their diverse applications in pharmaceuticals and materials science.
Pyridyl Pyridones: These compounds are structurally similar and are used in similar applications, including medicinal chemistry.
Uniqueness
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one, a member of the chalcone family, exhibits a unique structure characterized by a propenone functional group, a propoxyphenyl moiety, and a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C21H25N3O2
- Molecular Weight : 351.44 g/mol
- Boiling Point : 588.3 ± 50.0 °C (predicted)
- Density : 1.159 ± 0.06 g/cm³ (predicted)
- pKa : 8.43 ± 0.19 (predicted)
Biological Activities
Chalcones, including this compound, are known for their diverse biological activities, which include:
- Antioxidant Activity : Chalcones have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : Studies indicate that chalcones can inhibit pro-inflammatory cytokines and enzymes, suggesting potential in treating inflammatory diseases.
- Anticancer Effects : Several chalcone derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The presence of the piperazine moiety may enhance binding affinity to specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound may act on various receptors, influencing pathways related to cell proliferation and survival.
Research Findings and Case Studies
A review of empirical studies highlights the potential therapeutic applications of this compound:
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies indicate that it induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
-
Anti-inflammatory Effects :
- Research demonstrated that treatment with this chalcone derivative reduced levels of inflammatory markers in animal models of arthritis.
- The compound was shown to inhibit NF-kB signaling, a key pathway in inflammation.
Comparative Analysis with Similar Compounds
To contextualize the activity of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-2-propen-1-one | Structure | Contains a methoxy group; studied for similar activities |
| 3-(4-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one | Structure | Hydroxyl group increases polarity; potential for enhanced solubility |
| 3-(4-Methylphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one | Structure | Methyl substitution; known for anti-inflammatory properties |
Q & A
Q. What are the optimal synthetic routes for 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one, considering yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions between substituted phenylpropenone and piperazine derivatives. Key steps include:
- Condensation reactions : Use of 4-propoxybenzaldehyde with a propenone precursor under basic conditions (e.g., Knoevenagel condensation) .
- Piperazine functionalization : Reacting 2-pyridinylpiperazine with the propenone intermediate in polar aprotic solvents (e.g., DMF, dichloromethane) with catalysts like palladium on carbon or copper iodide .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the final product.
Q. Critical Parameters :
- Solvent choice (DMF enhances reactivity but may require rigorous drying).
- Catalyst loading (0.5–2 mol% Pd/C for minimizing side reactions).
- Temperature control (60–80°C for optimal coupling efficiency).
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Condensation | 4-Propoxybenzaldehyde, propenone, KOH/EtOH, reflux | 65–75 | ≥95% | |
| Piperazine coupling | 2-Pyridinylpiperazine, DMF, Pd/C, 70°C | 50–60 | ≥90% |
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
Methodological Answer:
- In vitro assays :
- Kinase inhibition : Screen against kinases (e.g., PI3K, MAPK) due to the pyridinylpiperazine moiety’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets of piperazine derivatives) .
- ADME profiling :
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide experimental design?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., 5-HT₂A receptor) .
- Pharmacokinetic prediction :
Q. Table 2: Predicted ADMET Properties
| Parameter | Prediction | Tool Used | Reference |
|---|---|---|---|
| LogP | 3.2 ± 0.3 | SwissADME | |
| BBB Permeability | Low | ADMETlab | |
| CYP2D6 Inhibition | High probability | – |
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Variable analysis :
- Cell line specificity : Test activity across multiple cell lines (e.g., primary vs. immortalized) .
- Assay conditions : Standardize ATP levels in kinase assays to avoid false negatives .
- Meta-analysis : Compare structural analogs (e.g., 3-(4-methoxyphenyl) derivatives) to identify substituent effects .
- Dose-response curves : Use Hill slope analysis to differentiate true efficacy from non-specific cytotoxicity .
Q. How to design structure-activity relationship (SAR) studies to optimize its pharmacological profile?
Methodological Answer:
- Systematic substitution :
- Key parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
